molecular formula C39H27N3 B3167540 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine CAS No. 921205-02-9

3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine

Cat. No.: B3167540
CAS No.: 921205-02-9
M. Wt: 537.6 g/mol
InChI Key: ACSHDTNTFKFOOH-UHFFFAOYSA-N
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Description

3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features multiple pyridine rings, which contribute to its stability and reactivity. It is often used in the development of advanced materials, particularly in the field of organic electronics.

Mechanism of Action

Target of Action

The primary target of TpPyPB is the electron transport layer in organic electronic devices . It is also used as a hole-blocking layer material .

Mode of Action

TpPyPB interacts with its targets by leveraging its low-lying HOMO , high triplet energy level , and electron-deficient pyridine groups . These properties make it an effective electron-transport and hole-blocking layer material .

Biochemical Pathways

electron transport pathway in these devices. By blocking holes and transporting electrons, it helps to ensure that the electric current flows in the desired direction .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of TpPyPB, we can discuss its properties in terms of its stability and performance in devices. TpPyPB has a melting point range of 195 - 200 °C and shows 5% weight loss at temperatures above 310 °C . These properties suggest that TpPyPB is stable under typical operating conditions for organic electronic devices .

Result of Action

The use of TpPyPB as an electron-transport and hole-blocking layer material results in high-efficiency organic electronic devices . For example, when blended with a hole-transporting material such as TCTA, TpPyPB has been used as a co-host material to fabricate high-efficiency blue PhOLEDs .

Action Environment

The action of TpPyPB is influenced by the environment within the organic electronic device. Factors such as temperature, electric field, and the presence of other materials (e.g., the hole-transporting material) can affect its performance . For instance, the efficiency of devices using TpPyPB can be optimized by carefully controlling these environmental factors .

Biochemical Analysis

Biochemical Properties

3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with electron transport materials, which are essential for high-efficiency phosphorescent organic light-emitting diodes (PHOLEDs) . The nature of these interactions often involves the formation of stable complexes that can facilitate or inhibit specific biochemical pathways.

Cellular Effects

The effects of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of proteins involved in oxidative stress responses, thereby altering the cellular redox state . Additionally, its impact on gene expression can lead to changes in cellular behavior, including proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, leading to changes in metabolic pathways and gene expression. The compound’s ability to form hydrogen bonds and other non-covalent interactions is key to its mechanism of action . These interactions can stabilize or destabilize specific protein conformations, thereby influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in cellular energy balance and overall metabolic health.

Transport and Distribution

The transport and distribution of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 3,3’-(5’-(4-(Pyridin-3-yl)phenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-diyl)dipyridine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The localization of the compound within the cell is crucial for its activity and function.

Preparation Methods

The synthesis of 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 3,5-bis(4-pyridin-3-ylphenyl)benzene.

    Coupling Reactions: These intermediates undergo coupling reactions with other aromatic compounds to form the desired product.

    Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. .

Chemical Reactions Analysis

3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structural arrangement and electronic properties, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3/c1-4-34(25-40-19-1)28-7-13-31(14-8-28)37-22-38(32-15-9-29(10-16-32)35-5-2-20-41-26-35)24-39(23-37)33-17-11-30(12-18-33)36-6-3-21-42-27-36/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSHDTNTFKFOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CN=CC=C5)C6=CC=C(C=C6)C7=CN=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673182
Record name 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921205-02-9
Record name 1,3,5-Tri(p-pyrid-3-ylphenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921205-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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